2,4-Dimethoxyamphetamine

5-HT₂A receptor pharmacology Calcium flux assay GPCR signaling

2,4-Dimethoxyamphetamine (2,4-DMA; IUPAC: 1-(2,4-dimethoxyphenyl)propan-2-amine; CAS 23690-13-3; molecular formula C₁₁H₁₇NO₂; molecular weight 195.26 g·mol⁻¹) is a synthetic substituted amphetamine belonging to the dimethoxyamphetamine (DMA) positional isomer series within the broader phenethylamine class. First characterized pharmacologically by Alexander Shulgin and systematically studied in receptor-binding and behavioral paradigms by Glennon and colleagues, 2,4-DMA acts as a low-potency full agonist at the serotonin 5-HT₂A receptor (EC₅₀ ≈ 2,950 nM; Eₘₐₓ = 117% relative to 5-HT).

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 23690-13-3
Cat. No. B6434301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxyamphetamine
CAS23690-13-3
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=C(C=C1)OC)OC)N
InChIInChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3
InChIKeyDQWOZMUBHQPFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxyamphetamine (2,4-DMA, CAS 23690-13-3): Compound Identity, Class Context, and Procurement-Relevant Profile


2,4-Dimethoxyamphetamine (2,4-DMA; IUPAC: 1-(2,4-dimethoxyphenyl)propan-2-amine; CAS 23690-13-3; molecular formula C₁₁H₁₇NO₂; molecular weight 195.26 g·mol⁻¹) is a synthetic substituted amphetamine belonging to the dimethoxyamphetamine (DMA) positional isomer series within the broader phenethylamine class [1][2]. First characterized pharmacologically by Alexander Shulgin and systematically studied in receptor-binding and behavioral paradigms by Glennon and colleagues, 2,4-DMA acts as a low-potency full agonist at the serotonin 5-HT₂A receptor (EC₅₀ ≈ 2,950 nM; Eₘₐₓ = 117% relative to 5-HT) [1][3]. The compound is one of six DMA positional isomers (2,3-DMA, 2,4-DMA, 2,5-DMA, 2,6-DMA, 3,4-DMA, and 3,5-DMA), all sharing identical molecular mass and gross chemical formula but exhibiting profoundly divergent pharmacological profiles due solely to the position of the two methoxy substituents on the phenyl ring [2][4]. This positional isomerism creates a procurement challenge: all six isomers appear chemically nearly identical by standard analytical techniques, yet their receptor activation signatures, behavioral pharmacology, and human pharmacodynamics differ markedly [4].

Why Generic Substitution Among 2,4-Dimethoxyamphetamine Positional Isomers Is Scientifically Unsound


The six DMA positional isomers share identical molecular formula (C₁₁H₁₇NO₂) and molecular weight (195.26 g·mol⁻¹), yet the methoxy substitution pattern on the phenyl ring is the sole structural determinant of receptor pharmacology, behavioral activity, and analytical detectability [1]. Substituting 2,4-DMA with its closest positional isomer 2,5-DMA (the most widely studied DMA) yields a compound with measurably different 5-HT₂A receptor activation potency and efficacy: in the same calcium-flux assay, 2,4-DMA achieved an EC₅₀ of 2,950 nM with Eₘₐₓ of 116.6%, while 2,5-DMA showed an EC₅₀ of 3,548 nM with Eₘₐₓ of 109.0% [2]. Substituting with 2,6-DMA results in an approximately 3.2-fold loss of 5-HT₂ receptor affinity (pA₂ 5.09 vs. 5.6 for 2,4-DMA) in the rat fundus model [3]. Most critically, in rodent drug-discrimination assays using DOM (2,5-dimethoxy-4-methylamphetamine) as the training stimulus, 2,4-DMA produced full stimulus generalization whereas 2,3-DMA, 2,6-DMA, and 3,5-DMA all failed to substitute—demonstrating that even within the same isomer family, the behavioral pharmacology is non-interchangeable [4]. Without rigorous analytical verification (e.g., GC–IRD or perfluoroacyl derivatization GC–MS), the six isomers are virtually indistinguishable by routine EI mass spectrometry, heightening the risk of inadvertent isomer substitution in procurement and experimental workflows [1].

Product-Specific Quantitative Evidence Guide: 2,4-Dimethoxyamphetamine (2,4-DMA) Differential Performance vs. Closest Analogs


5-HT₂A Receptor Calcium Mobilization: Higher Efficacy and Potency of 2,4-DMA vs. 2,5-DMA in a Direct Head-to-Head Assay

In a direct head-to-head comparison using a Flp-In-T-REx-293 cell line stably expressing the human 5-HT₂A receptor and measuring Gq-mediated intracellular calcium mobilization via the Fluo-4 Direct FLIPR Tetra assay, 2,4-DMA exhibited both higher potency and higher maximal efficacy than its closest structural analog 2,5-DMA [1]. Specifically, 2,4-DMA achieved an EC₅₀ of 2,950 nM (pEC₅₀ = 5.53) with an Eₘₐₓ of 116.6% relative to the endogenous agonist serotonin (5-HT = 100%), while 2,5-DMA showed an EC₅₀ of 3,548 nM (pEC₅₀ = 5.45) with an Eₘₐₓ of 109.0% [1]. This represents a 1.2-fold potency advantage and a 7.6-percentage-point efficacy gain for 2,4-DMA, establishing it as a super-agonist (Eₘₐₓ > 100%) at the 5-HT₂A receptor under these conditions [1].

5-HT₂A receptor pharmacology Calcium flux assay GPCR signaling

5-HT₂ Receptor Binding Affinity: 3.2-Fold Advantage of 2,4-DMA over 2,6-DMA in the Rat Fundus Preparation

In the foundational structure-affinity study by Glennon, Liebowitz, and Anderson (1980), the apparent 5-HT₂ receptor affinity (pA₂) of 2,4-DMA was determined to be 5.6 using the isolated rat stomach fundus preparation, corresponding to an equilibrium dissociation constant of approximately 2,511 nM [1]. Under identical experimental conditions within the same study, the positional isomer 2,6-DMA yielded a pA₂ value of 5.09, corresponding to approximately 8,128 nM [1]. This represents a 3.2-fold higher receptor affinity for 2,4-DMA relative to 2,6-DMA, attributable exclusively to the repositioning of a single methoxy group from the 5-position to the 4-position on the aromatic ring [1]. The study's broader SAR analysis established that among disubstituted phenalkylamines, the 2,5-dimethoxy orientation is optimal for imparting high 5-HT receptor affinity; the 2,4-substitution pattern occupies an intermediate affinity tier distinct from the low-affinity 2,6- and 3,4-substitution patterns [1].

Serotonin receptor binding Rat fundus model pA₂ determination

Drug Discrimination: 2,4-DMA Fully Substitutes for the Hallucinogen DOM While 2,3-DMA, 2,6-DMA, and 3,5-DMA All Fail

In rats trained to discriminate the prototypical hallucinogenic amphetamine DOM (2,5-dimethoxy-4-methylamphetamine, 1.0 mg/kg i.p.) from saline in a two-lever operant drug-discrimination paradigm, 2,4-DMA produced full stimulus generalization—meaning the animals responded on the DOM-appropriate lever at rates statistically indistinguishable from the training drug itself [1]. This finding was explicitly contrasted with three other DMA positional isomers tested in the same study: 2,3-DMA, 2,6-DMA, and 3,5-DMA all failed to produce DOM-appropriate responding [1]. The study further demonstrated that while 2,4-DMA is less potent than 2,4,5-trimethoxyamphetamine (TMA-2) in eliciting DOM-like stimulus effects, it is more potent than 3,4,5-trimethoxyamphetamine (TMA-1), placing 2,4-DMA at an intermediate potency tier within the methoxylated phenylisopropylamine class [1]. The 2,4-dimethoxy substitution pattern was explicitly identified as 'an important feature among the more active agents' alongside the canonical 2,5-dimethoxy pattern [1].

Drug discrimination Behavioral pharmacology Hallucinogen stimulus generalization

Absence of Psychostimulant-Like Stimulus Properties: 2,4-DMA Fails to Substitute for Dextroamphetamine, Differentiating It from Classical Stimulants

In rodent drug-discrimination studies using rats trained to discriminate dextroamphetamine (1.0 mg/kg) from saline, 2,4-DMA failed to produce stimulus generalization—the animals did not respond on the amphetamine-appropriate lever, indicating that 2,4-DMA lacks the interoceptive cue properties characteristic of psychostimulant amphetamines [1]. This finding is pharmacologically significant because it demonstrates that the 2,4-dimethoxy substitution pattern on the amphetamine scaffold abolishes the prototypical psychostimulant-like discriminative stimulus while preserving hallucinogen-like stimulus properties (as evidenced by full DOM substitution) [1][2]. Notably, this negative result for amphetamine-like stimulus is shared by 2,5-DMA, 3,4-DMA, and their N-methyl analogues, positioning this as a class-level feature of the DMA family that distinguishes these compounds from mono-methoxy amphetamines such as para-methoxyamphetamine (PMA), which do produce amphetamine-appropriate responding [1]. The human correlate reported by Shulgin—that 2,4-DMA produces 'threshold amphetamine-like stimulant and euphoric effects' at 60 mg orally but with a 'diffusion of association' suggesting more than simple stimulation—is consistent with this mixed discriminative profile [3].

Stimulus generalization Amphetamine discrimination Abuse liability assessment

Human Pharmacodynamic Differentiation: 2,4-DMA Exhibits a Substantially Shorter Duration of Action (~3 Hours) Compared to 2,5-DMA (6–8 Hours)

Based on the self-experimentation reports compiled by Alexander Shulgin in PiHKAL (1991) and subsequently confirmed in The Shulgin Index (2011), 2,4-DMA produces threshold psychoactive effects at an oral dose of 60 mg or greater, with a duration described as 'probably short' and effects subsiding by approximately 3 hours post-administration [1][2]. In direct comparison, the positional isomer 2,5-DMA has a reported active oral dose range of 80–160 mg with a duration of 6–8 hours [3]. This represents an approximately 2- to 2.7-fold shorter duration of action for 2,4-DMA relative to 2,5-DMA, despite the two compounds differing only by the position of a single methoxy group [1][3]. Shulgin further noted that 2,4-DMA could manifest as either a 'full stimulant' or a 'full psychedelic' at sufficiently high doses, but higher doses were not systematically explored; the qualitative effects were described as including both stimulant-like and euphoric components alongside a perceptual 'diffusion of association,' distinguishing it from purely stimulant amphetamines [1].

Human psychopharmacology Duration of action Clinical research design

Anti-Inflammatory Activity Divergence: 2,4-DMA and 2,5-DMA Exhibit Distinct Efficacy in an Ovalbumin-Induced Rodent Asthma Model

In an ovalbumin (OVA)-induced rat model of allergic asthma, Flanagan and colleagues (2021) assessed the ability of 21 serotonergic psychedelics to prevent airways hyperresponsiveness (AHR) as measured by enhanced pause (PenH) following methacholine challenge [1]. In this paradigm, lower PenH area-under-curve (AUC) values indicate greater anti-inflammatory efficacy (full rescue of OVA-induced AHR corresponds to PenH AUC values approaching those of naïve controls) [1]. 2,4-DMA produced a PenH AUC of 8.53 (SEM = 20.97), while 2,5-DMA produced a PenH AUC of 5.79 (SEM = 43.65), indicating that 2,5-DMA was more effective as an anti-inflammatory agent in this model despite 2,4-DMA exhibiting higher 5-HT₂A calcium mobilization efficacy (Eₘₐₓ 116.6% vs. 109.0%) [1]. This dissociation between canonical Gq-calcium signaling potency/efficacy and anti-inflammatory outcome supports the existence of functionally selective (biased) signaling at the 5-HT₂A receptor, wherein the structural features conferring maximal Gq activation are not those conferring maximal anti-inflammatory activity [1]. This finding positions 2,4-DMA as a critical tool compound for studying signaling bias at 5-HT₂A receptors, as it achieves the highest calcium flux Eₘₐₓ among tested DMA isomers yet produces only intermediate anti-inflammatory efficacy [1].

Anti-inflammatory activity Allergic asthma model 5-HT₂A receptor functional selectivity

Best Research and Industrial Application Scenarios for 2,4-Dimethoxyamphetamine (2,4-DMA, CAS 23690-13-3)


Biased Agonism and Functional Selectivity Studies at the 5-HT₂A Receptor

The dissociation between 2,4-DMA's maximal Gq-calcium efficacy (Eₘₐₓ = 116.6%, the highest among tested DMA isomers) and its intermediate anti-inflammatory activity (PenH AUC = 8.53) makes it an ideal tool compound for investigating signaling bias at the 5-HT₂A receptor [1]. In head-to-head comparison with 2,5-DMA (Eₘₐₓ = 109.0%; PenH AUC = 5.79), these compounds enable a paired experimental design where the structural determinant (methoxy position) can be correlated with divergent functional outcomes, facilitating the identification of receptor conformations and downstream pathways that selectively couple to anti-inflammatory versus canonical Gq signaling [1]. Procurement of certified 2,4-DMA reference material alongside 2,5-DMA is essential for laboratories conducting β-arrestin recruitment assays, receptor trafficking studies, or transcriptomic profiling of 5-HT₂A-mediated gene expression to map signaling pathway divergence.

Hallucinogen Drug Discrimination and Structure–Activity Relationship (SAR) Studies

As the only DMA positional isomer beyond 2,5-DMA that produces full stimulus generalization to the prototypical hallucinogen DOM in rodent drug-discrimination paradigms, 2,4-DMA is an indispensable comparator compound for mapping the structural requirements of hallucinogen-like interoceptive stimulus properties [2]. Its unique profile—full DOM substitution combined with complete absence of dextroamphetamine stimulus generalization—provides a clean pharmacological tool for dissociating hallucinogenic from psychostimulant discriminative cues within the phenethylamine class [2][3]. Medicinal chemistry programs designing novel 5-HT₂A agonists with reduced abuse liability can use 2,4-DMA as a reference standard to benchmark the hallucinogen-like stimulus potency of new chemical entities in drug-discrimination assays, while forensic toxicology laboratories require authenticated 2,4-DMA reference material to validate analytical methods that distinguish it from the more commonly encountered isomer 2,5-DMA.

Short-Duration 5-HT₂A Agonist for Human Experimental Medicine and PET Occupancy Studies

The approximately 3-hour duration of action of 2,4-DMA (compared to 6–8 hours for 2,5-DMA) makes it a candidate reference agonist for human experimental medicine protocols where a shorter time course is operationally advantageous [4]. In positron emission tomography (PET) receptor occupancy studies using radioligands such as [¹¹C]CIMBI-36 or [¹¹C]MDL 100907, a shorter-duration agonist reduces the total scanning time required to capture the full occupancy time-course, improves participant throughput, and minimizes the monitoring burden associated with longer-acting psychedelic compounds [4]. The oral threshold dose of ≥60 mg provides a practical starting point for dose-ranging studies. Institutions procuring 2,4-DMA for such protocols must ensure chemical authenticity via validated analytical methods (e.g., GC–IRD or perfluoroacyl-derivatized GC–MS) to exclude contamination with other DMA isomers that share identical molecular mass and similar EI fragmentation patterns [5].

Forensic and Analytical Reference Standard for DMA Isomer Differentiation

Because all six DMA positional isomers produce nearly indistinguishable electron ionization (EI) mass spectra—characterized by a common imine fragment base peak at m/z 44 and dimethoxybenzyl cation/radical cation fragments at m/z 151/152—routine GC–MS screening cannot reliably differentiate 2,4-DMA from 2,5-DMA or other isomers [5]. Forensic toxicology laboratories and analytical reference standard providers require authenticated 2,4-DMA to establish isomer-specific retention indices, perfluoroacyl derivative fragmentation patterns, and GC–IRD vapor-phase infrared spectra that enable confirmatory identification [5]. The documented ability to chromatographically resolve all six DMA isomers on an Rtx-200 stationary phase, combined with unique perfluoroacylation fragment ions, provides a validated analytical framework that depends upon the availability of pure 2,4-DMA reference material for method calibration and quality control [5].

Quote Request

Request a Quote for 2,4-Dimethoxyamphetamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.